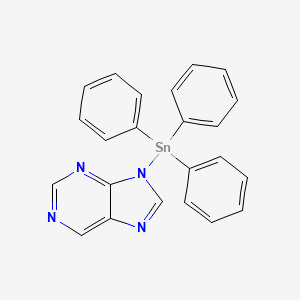![molecular formula C31H21F6O4P B12937072 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937072.png)
12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide: is a complex organophosphorus compound It is characterized by the presence of trifluoromethyl groups and a dioxaphosphocine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. One of the key steps includes the formation of the dioxaphosphocine ring. This can be achieved through the reaction of appropriate indene derivatives with phosphorus trichloride, followed by hydrolysis and oxidation steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would typically involve scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of various oxidized derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Catalysts like palladium or nickel complexes are often employed in substitution reactions involving trifluoromethyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, where it can form complexes with various metals.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings that require specific chemical properties .
Wirkmechanismus
The mechanism by which 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide exerts its effects is primarily through its interaction with metal centers in coordination complexes. The dioxaphosphocine ring can act as a chelating agent, stabilizing the metal center and facilitating various catalytic processes. The trifluoromethyl groups can influence the electronic properties of the compound, enhancing its reactivity in certain reactions .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their reactivity and applications in medicinal chemistry.
Trifluoromethyl phenyl sulfones: These compounds also contain trifluoromethyl groups and are used in various synthetic applications.
Uniqueness: What sets 12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide apart is its dioxaphosphocine ring structure, which provides unique coordination chemistry properties. This makes it particularly valuable in the study of metal-ligand interactions and catalysis.
Eigenschaften
Molekularformel |
C31H21F6O4P |
|---|---|
Molekulargewicht |
602.5 g/mol |
IUPAC-Name |
12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C31H21F6O4P/c32-30(33,34)23-7-3-1-5-19(23)21-11-9-17-13-15-29-16-14-18-10-12-22(20-6-2-4-8-24(20)31(35,36)37)28(26(18)29)41-42(38,39)40-27(21)25(17)29/h1-12H,13-16H2,(H,38,39) |
InChI-Schlüssel |
WZKXXIFTSODHOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC=C5C(F)(F)F)OP(=O)(OC6=C(C=CC1=C36)C7=CC=CC=C7C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


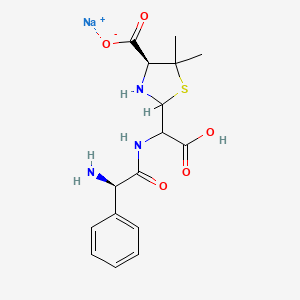
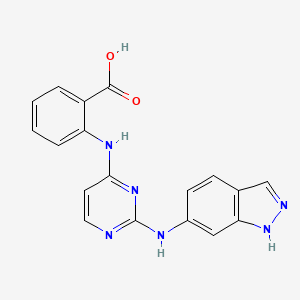
![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)


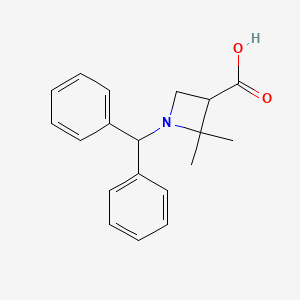
![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-2,3-diphenyl-](/img/structure/B12937022.png)
![N-[(2-Hydroxyphenyl)methyl]-D-histidine](/img/structure/B12937035.png)
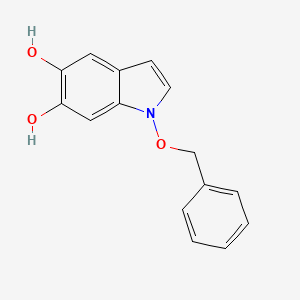
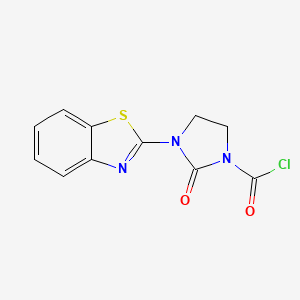
![(2R,3R,4S,5R)-2-[6-[2-(4-amino-3,5-diiodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12937046.png)
